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Compound of Interest

Compound Name: (3-Chlorophenyl)(phenyl)methanol

Cat. No.: B151486

An In-Depth Analysis for Chemical Researchers and Pharmaceutical Development
Professionals

Abstract

(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is a chiral secondary
alcohol with significant applications as a versatile intermediate in organic synthesis.[1][2] Its
structure, featuring a stereocenter and two distinct aromatic rings, one of which is substituted
with a chlorine atom, makes it a valuable building block in the pharmaceutical and fine
chemical industries. This guide provides a detailed overview of its chemical identity,
physicochemical properties, a robust synthesis protocol via the Grignard reaction,
comprehensive characterization methods, and critical safety considerations. The content is
tailored for researchers and professionals engaged in drug discovery and development,
offering expert insights into the practical application and handling of this important chemical
entity.

Introduction and Chemical Identity

(3-Chlorophenyl)(phenyl)methanol is an organic compound belonging to the diarylmethanol
family. The presence of a chlorine atom on one of the phenyl rings at the meta position
significantly influences its reactivity and physical properties.[2] As a chiral molecule, it exists as
a racemic mixture of two enantiomers, (R)- and (S)-(3-chlorophenyl)(phenyl)methanol,
unless a stereoselective synthesis or resolution is performed.[1][3] This chirality is of particular
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interest in pharmaceutical development, where enantiomeric purity is often a critical factor for
therapeutic efficacy and safety.[2]

Key ldentifiers:

IUPAC Name: (3-Chlorophenyl)(phenyl)methanol[3]

Synonyms: 3-Chlorobenzhydrol, 3-Chloro-a-phenylbenzenemethanol[4][5]

CAS Number: 63012-03-3[1][5][6][7]

Molecular Formula: C13H11CIO[1][3][5][6][7]

Molecular Weight: 218.68 g/mol [3][5][6]

Physicochemical Properties

Understanding the physical and chemical properties of (3-Chlorophenyl)(phenyl)methanol is
fundamental for its effective use in synthesis and process development. It is described as a
colorless solid with a characteristic benzene-like aroma.[1][2] It exhibits good solubility in
common organic solvents like ethanol and ether, but is practically insoluble in water.[1][2]

Property Value Source
Melting Point 40 °C [1]
Boiling Point 169 °C at 0.1 mmHg [1]
Density 1.2+0.1 g/cm3 (Predicted) [1]
Flash Point 161 °C [1]
Refractive Index 1.609 (Predicted) [1]
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis via Grighard Reaction: A Validated
Protocol
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The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon
bonds, making it an ideal choice for the synthesis of diarylmethanols like (3-Chlorophenyl)
(phenyl)methanol.[8][9][10] This protocol outlines the synthesis from 3-chlorobenzaldehyde
and a phenylmagnesium halide.

Rationale and Mechanistic Insight

The core of this synthesis is the nucleophilic addition of a Grignard reagent to a carbonyl
group.[9][11] In this case, phenylmagnesium bromide acts as the nucleophile, attacking the
electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The polarity of the carbon-magnesium
bond in the Grignard reagent renders the carbon atom nucleophilic.[11] The reaction must be
conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will
react with water or other protic sources, leading to quenching of the reagent and failure of the
desired reaction.[9][11]

Experimental Workflow Diagram
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Reagent Preparation
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Caption: Grignard synthesis workflow for (3-Chlorophenyl)(phenyl)methanol.
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Step-by-Step Methodology

Materials:

e 3-Chlorobenzaldehyde[12]

e Bromobenzene[12]

e Magnesium turnings

e Anhydrous diethyl ether or Tetrahydrofuran (THF)
o Saturated aqueous ammonium chloride (NH4Cl) solution
o Ethyl acetate

e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

 Silica gel for column chromatography

o Hexanes/Ethyl acetate solvent system

Protocol:

o Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of
bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction
starts (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution
at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for
an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

» Addition Reaction: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 3-
chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard
solution. Maintain the temperature at 0°C during the addition.
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» Reaction Completion: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

e Quenching: Cool the reaction mixture again to 0°C and slowly quench the reaction by adding
saturated aqueous NH4Cl solution. This step protonates the intermediate alkoxide and
dissolves the magnesium salts.

o Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic
layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash
with brine, and dry over anhydrous Na2SOa.

 Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to
obtain the crude product. Purify the crude (3-Chlorophenyl)(phenyl)methanol by silica gel
column chromatography using a hexanes/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both the phenyl and 3-chlorophenyl rings, typically in the range of & 7.2-7.4 ppm.
A singlet for the benzylic proton (CH-OH) would appear around & 5.8 ppm, and a broad
singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being
concentration-dependent.

e 13C NMR: The carbon NMR spectrum will show signals for the 13 unique carbon atoms. The
benzylic carbon (CH-OH) is expected around & 76 ppm. The aromatic carbons will appear in
the 0 126-144 ppm region, with the carbon attached to the chlorine atom showing a
characteristic chemical shift.

Note: While specific spectral data for this exact compound is not readily available in the
provided search results, typical chemical shifts for similar benzhydrol structures can be found in
the literature for comparison.[13]
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For
(3-Chlorophenyl)(phenyl)methanol, the molecular ion peak (M*) would be observed at m/z
218, corresponding to the molecular weight. The isotopic pattern of chlorine (3*Cl and 37Cl in an
approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 220. Common
fragmentation patterns for benzhydrols involve the loss of a water molecule (M-18) or cleavage
to form stable carbocations.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected
absorptions include:

A broad peak in the range of 3200-3600 cm~* corresponding to the O-H stretching of the
alcohol group.

Sharp peaks around 3000-3100 cm~1 for C-H stretching of the aromatic rings.

Absorptions in the 1450-1600 cm~? region for C=C stretching within the aromatic rings.

A strong peak around 1000-1200 cm~1 for the C-O stretching of the secondary alcohol.

A peak in the 700-800 cm~1 range corresponding to C-ClI stretching.

Applications in Drug Development and Organic
Synthesis

(3-Chlorophenyl)(phenyl)methanol serves as a crucial intermediate in the synthesis of more
complex molecules.[1][2] Diaryl- and triarylmethanol scaffolds are prevalent in medicinal
chemistry, forming the core of various therapeutic agents, including potential anti-cancer agents
and enzyme inhibitors.[14][15] The chlorine substituent can serve as a handle for further
functionalization through cross-coupling reactions or can be retained to modulate the electronic
and lipophilic properties of the final compound, which is a key consideration in drug design. Its
derivatives are also studied for their potential biological activities.[2]

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling (3-
Chlorophenyl)(phenyl)methanol and its precursors.

e Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and
may cause respiratory irritation (H335).[16]

o Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case
of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses,
if present and easy to do. Continue rinsing (P305 + P351 + P338).[16]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses with side-shields, chemical-resistant gloves, and a lab coat.[16] Handle in a well-
ventilated area or a chemical fume hood.[1][16]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

(3-Chlorophenyl)(phenyl)methanol is a valuable and versatile chemical intermediate with
significant potential in research and development, particularly within the pharmaceutical
industry. Its synthesis via the Grignard reaction is a classic yet robust method, yielding a
product whose identity and purity can be rigorously confirmed through standard spectroscopic
techniques. A thorough understanding of its properties, synthesis, and safe handling
procedures, as detailed in this guide, is essential for its effective utilization in the creation of
novel and complex chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to (3-Chlorophenyl)
(phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151486#iupac-name-for-3-chlorophenyl-phenyl-
methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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